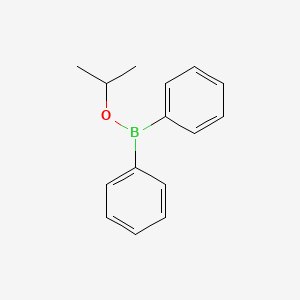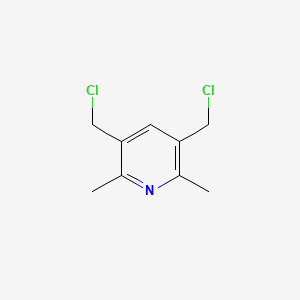
Benzyl N-(4,4-diethoxybutyl)carbamate
概要
説明
Benzyl N-(4,4-diethoxybutyl)carbamate is a chemical compound with the molecular formula C16H25NO4 and a molecular weight of 295.37 g/mol . It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a benzyl group and the hydrogen of the amino group is replaced by a 4,4-diethoxybutyl group. This compound is primarily used in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Benzyl N-(4,4-diethoxybutyl)carbamate can be synthesized through various methods. One common method involves the reaction of benzyl chloroformate with 4,4-diethoxybutylamine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Benzyl N-(4,4-diethoxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary amines .
科学的研究の応用
Benzyl N-(4,4-diethoxybutyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is employed in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of Benzyl N-(4,4-diethoxybutyl)carbamate involves its ability to act as a protecting group for amines. It forms stable carbamate linkages that can be selectively removed under specific conditions, allowing for the controlled release of the protected amine . This property is particularly useful in peptide synthesis and other applications where selective deprotection is required.
類似化合物との比較
Similar Compounds
tert-Butyl N-(4,4-diethoxybutyl)carbamate: Similar in structure but with a tert-butyl group instead of a benzyl group.
Carboxybenzyl (CBz) carbamate: Another common protecting group for amines, which can be removed using catalytic hydrogenation.
Uniqueness
Benzyl N-(4,4-diethoxybutyl)carbamate is unique due to its specific combination of benzyl and 4,4-diethoxybutyl groups, which provide distinct reactivity and stability characteristics. This makes it particularly suitable for applications requiring selective protection and deprotection of amines .
特性
分子式 |
C16H25NO4 |
|---|---|
分子量 |
295.37 g/mol |
IUPAC名 |
benzyl N-(4,4-diethoxybutyl)carbamate |
InChI |
InChI=1S/C16H25NO4/c1-3-19-15(20-4-2)11-8-12-17-16(18)21-13-14-9-6-5-7-10-14/h5-7,9-10,15H,3-4,8,11-13H2,1-2H3,(H,17,18) |
InChIキー |
DUXSIWOAZQYFOB-UHFFFAOYSA-N |
正規SMILES |
CCOC(CCCNC(=O)OCC1=CC=CC=C1)OCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







silane](/img/structure/B8452341.png)
![2-[1-(3,5-Dimethoxyphenyl)pyrrolidin-2-yl]acetic Acid](/img/structure/B8452348.png)

![13-Ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B8452356.png)
![benzyl 3-oxo-4-[(3-phenylmethoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B8452359.png)


